molecular formula C50H60Cl2N12O16S5 B1195790 Tensigradyl CAS No. 64238-91-1

Tensigradyl

Cat. No.: B1195790
CAS No.: 64238-91-1
M. Wt: 1316.3 g/mol
InChI Key: HVJMJJNLJJQPJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tensigradyl (chemical name: α-hydroxy-α-phenylbenzeneacetic acid 2-(ethylpropyl amino) ethyl ester hydrochloride) is a synthetic pharmaceutical compound classified under the Anatomical Therapeutic Chemical (ATC) code NO4, indicating its use as an antiparkinsonian agent . Its molecular weight is 377.91 g/mol, and it exhibits a median lethal dose (LD50) of 500 mg/kg via subcutaneous injection in preclinical models, suggesting moderate acute toxicity . Structurally, this compound consists of a phenylbenzeneacetic acid backbone esterified with an ethylpropyl aminoethyl group, forming a hydrochloride salt. This design likely enhances its bioavailability and central nervous system penetration, critical for its therapeutic role in Parkinson’s disease management.

Properties

CAS No.

64238-91-1

Molecular Formula

C50H60Cl2N12O16S5

Molecular Weight

1316.3 g/mol

IUPAC Name

6-chloro-1,1-dioxo-3-(1-phenylethyl)-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-7-sulfonamide;2-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)guanidine;sulfuric acid

InChI

InChI=1S/2C15H16ClN3O4S2.2C10H13N3O2.H2O4S/c2*1-9(10-5-3-2-4-6-10)15-18-12-7-11(16)13(24(17,20)21)8-14(12)25(22,23)19-15;2*11-10(12)13-6-7-1-2-8-9(5-7)15-4-3-14-8;1-5(2,3)4/h2*2-9,15,18-19H,1H3,(H2,17,20,21);2*1-2,5H,3-4,6H2,(H4,11,12,13);(H2,1,2,3,4)

InChI Key

HVJMJJNLJJQPJB-UHFFFAOYSA-N

SMILES

CC(C1NC2=CC(=C(C=C2S(=O)(=O)N1)S(=O)(=O)N)Cl)C3=CC=CC=C3.CC(C1NC2=CC(=C(C=C2S(=O)(=O)N1)S(=O)(=O)N)Cl)C3=CC=CC=C3.C1COC2=C(O1)C=CC(=C2)CN=C(N)N.C1COC2=C(O1)C=CC(=C2)CN=C(N)N.OS(=O)(=O)O

Canonical SMILES

CC(C1NC2=CC(=C(C=C2S(=O)(=O)N1)S(=O)(=O)N)Cl)C3=CC=CC=C3.CC(C1NC2=CC(=C(C=C2S(=O)(=O)N1)S(=O)(=O)N)Cl)C3=CC=CC=C3.C1COC2=C(O1)C=CC(=C2)CN=C(N)N.C1COC2=C(O1)C=CC(=C2)CN=C(N)N.OS(=O)(=O)O

Synonyms

tensigradyl

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Comparative Properties of this compound and Analogous Compounds

Compound Name Chemical Name Molecular Weight (g/mol) LD50 (mg/kg) Administration Route Therapeutic Use ATC Code
This compound α-hydroxy-α-phenylbenzeneacetic acid 2-(ethylpropyl amino) ethyl ester HCl 377.91 500 (subcutaneous) Subcutaneous Antiparkinsonian NO4
Dehydro sanol α-hydroxy-α-phenylbenzeneacetic acid 2-(diethyl amino) ethyl ester HCl 327.42 100 (intramuscular) Intramuscular Not specified
Diucomb α-hydroxy-α-phenylbenzeneacetic acid 2-(diethyl amino) ethyl ester HCl 327.42 159 (dermal) Topical Not specified
Benaprizine α-hydroxy-α-phenylbenzeneacetic acid 2-(ethylpropyl amino) ethyl ester HCl 341.45 500 (subcutaneous) Subcutaneous Antiparkinsonian NO4

Data sourced from pharmacological studies .

Key Findings

Structural Similarities and Differences: All compounds share the α-hydroxy-α-phenylbenzeneacetic acid core but differ in their aminoethyl substituents. This compound and Benaprizine feature an ethylpropyl amino group, whereas Dehydro sanol and Diucomb have a diethyl amino moiety. This variation impacts molecular weight and pharmacokinetics.

Toxicity Profiles: this compound and Benaprizine demonstrate comparable subcutaneous LD50 values (500 mg/kg), indicating similar systemic toxicity. In contrast, Dehydro sanol shows higher acute toxicity (LD50 = 100 mg/kg intramuscular), likely due to enhanced bioavailability via this route .

Therapeutic Implications: this compound and Benaprizine’s NO4 classification aligns with their antiparkinsonian effects, likely mediated by central cholinergic or dopaminergic modulation. Dehydro sanol and Diucomb lack specified ATC codes, implying narrower or investigational applications.

Mechanistic and Clinical Considerations

  • The ethylpropyl amino group in this compound and Benaprizine may enhance blood-brain barrier penetration compared to diethyl amino analogs, explaining their central therapeutic effects.
  • The lower molecular weight of Benaprizine (341.45 vs. 377.91 g/mol) could improve metabolic stability or renal clearance, though this remains speculative without pharmacokinetic data.

Notes on Data Limitations

Route-Dependent Toxicity: Direct comparison of LD50 values across administration routes (e.g., subcutaneous vs.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.